molecular formula C10H11ClN6O B12801423 (+-)-cis-(4-(5-Amino-7-chloro-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-2-cyclopentenyl)carbinol CAS No. 122624-79-7

(+-)-cis-(4-(5-Amino-7-chloro-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-2-cyclopentenyl)carbinol

Cat. No.: B12801423
CAS No.: 122624-79-7
M. Wt: 266.69 g/mol
InChI Key: ZDYCFRVFVWALAB-RITPCOANSA-N
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Description

(±)-cis-(4-(5-Amino-7-chloro-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-2-cyclopentenyl)carbinol is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-cis-(4-(5-Amino-7-chloro-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-2-cyclopentenyl)carbinol typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the triazolopyrimidine core through cyclization reactions.
  • Introduction of the amino and chloro substituents via substitution reactions.
  • Coupling of the triazolopyrimidine core with a cyclopentenyl derivative.
  • Final reduction or oxidation steps to obtain the desired carbinol.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(±)-cis-(4-(5-Amino-7-chloro-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-2-cyclopentenyl)carbinol can undergo various chemical reactions, including:

    Oxidation: Conversion of the carbinol group to a carbonyl group.

    Reduction: Reduction of the triazolopyrimidine ring or other functional groups.

    Substitution: Replacement of the amino or chloro groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent, temperature, and pH are optimized based on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving triazolopyrimidines.

    Medicine: Potential therapeutic agent for diseases where triazolopyrimidines show activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (±)-cis-(4-(5-Amino-7-chloro-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-2-cyclopentenyl)carbinol involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets, modulating their activity, and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (±)-cis-(4-(5-Amino-7-chloro-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-2-cyclopentenyl)carbinol: can be compared with other triazolopyrimidines such as:

Uniqueness

The uniqueness of (±)-cis-(4-(5-Amino-7-chloro-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-2-cyclopentenyl)carbinol lies in its specific substitution pattern and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

122624-79-7

Molecular Formula

C10H11ClN6O

Molecular Weight

266.69 g/mol

IUPAC Name

[(1S,4R)-4-(5-amino-7-chlorotriazolo[4,5-d]pyrimidin-3-yl)cyclopent-2-en-1-yl]methanol

InChI

InChI=1S/C10H11ClN6O/c11-8-7-9(14-10(12)13-8)17(16-15-7)6-2-1-5(3-6)4-18/h1-2,5-6,18H,3-4H2,(H2,12,13,14)/t5-,6+/m1/s1

InChI Key

ZDYCFRVFVWALAB-RITPCOANSA-N

Isomeric SMILES

C1[C@@H](C=C[C@@H]1N2C3=C(C(=NC(=N3)N)Cl)N=N2)CO

Canonical SMILES

C1C(C=CC1N2C3=C(C(=NC(=N3)N)Cl)N=N2)CO

Origin of Product

United States

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